2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is an intriguing compound in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves a multi-step process starting from commercially available precursors. A common approach might start with the formation of the tetrahydroquinoline core, followed by sulfonylation and subsequent amidation. Reaction conditions often include the use of strong bases and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: : In an industrial setting, the production might be scaled up by optimizing each step's yield and reducing by-products. This usually entails employing more robust catalysts, continuous flow systems to maintain reaction conditions, and rigorous purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo oxidation reactions, potentially modifying the quinoline ring or the sulfonyl moiety.
Reduction: : The compound may be reduced under suitable conditions, such as using hydride donors or catalytic hydrogenation, particularly targeting the sulfonyl group.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the sulfonyl and amide functional sites.
Common Reagents and Conditions: : Reagents such as KMnO₄ for oxidation, LiAlH₄ for reduction, and alkyl halides for substitution reactions are commonly used. Reaction conditions typically involve specific solvents (e.g., dichloromethane, ethanol) and precise temperature control.
Major Products Formed: : The reaction products vary based on the type of reaction. Oxidation might yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions typically result in new functionalized derivatives.
Scientific Research Applications
2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has found diverse applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Medicine: : Research into its derivatives for pharmaceutical applications, particularly in designing compounds with specific biological activities.
Industry: : Utilized in the production of specialty chemicals, dyes, and materials with particular properties.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its sulfonyl and amide groups are likely to form hydrogen bonds or ionic interactions, facilitating its binding to specific sites within biological molecules. Pathways involving its action may include inhibition or activation of enzymes or modulation of receptor activities.
Comparison with Similar Compounds
Compared to similar compounds, 2,2-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide stands out due to its unique combination of tetrahydroquinoline and sulfonyl functionalities. This combination allows it to participate in a broader range of chemical reactions and interactions. Similar compounds might include:
2,2-dimethyl-N-[1-(propane-1-sulfonyl)quinolin-6-yl]propanamide: : Differing by the lack of the tetrahydroquinoline ring, affecting its reactivity and stability.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide: : Featuring a different amide substituent, which could influence its chemical properties and biological activity.
Properties
IUPAC Name |
2,2-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-11-23(21,22)19-10-6-7-13-12-14(8-9-15(13)19)18-16(20)17(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAYLXZXNSDMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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